molecular formula C13H11NO B8271275 3-(3-Acetylphenyl)pyridine CAS No. 171092-38-9

3-(3-Acetylphenyl)pyridine

Cat. No.: B8271275
CAS No.: 171092-38-9
M. Wt: 197.23 g/mol
InChI Key: UDAUYQQCKXJZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Acetylphenyl)pyridine” is a compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of pyridines and related compounds can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields .


Chemical Reactions Analysis

The chemical reactions involving pyridines are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . Another reaction involves a photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions, providing various C4-alkylated pyridines .

Safety and Hazards

The safety data sheet for “3-(3-Acetylphenyl)pyridine” suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated .

Future Directions

Research on pyridine derivatives is ongoing, with recent advances focusing on the synthesis and pharmacological applications of these compounds . The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry .

Properties

CAS No.

171092-38-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(3-pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)11-4-2-5-12(8-11)13-6-3-7-14-9-13/h2-9H,1H3

InChI Key

UDAUYQQCKXJZEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), 3-acetylphenylboronic acid (246 mg, 1.5 mmol), and potassium fluoride (173 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 3-chloropyridine (0.095 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was heated to 50° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 181 mg (92%) of the title compound.
Quantity
0.095 mL
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reactant
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teflon
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0 (± 1) mol
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aryl chloride
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246 mg
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173 mg
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2.2 mg
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catalyst
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6 mg
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catalyst
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1 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

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